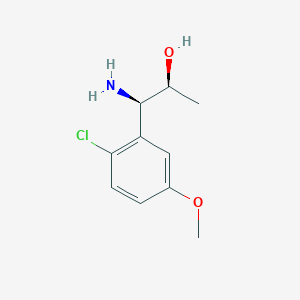![molecular formula C21H23ClN4O2 B13056001 1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride](/img/structure/B13056001.png)
1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. The presence of the nitrophenyl group and the spiro linkage imparts distinct chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives .
Aplicaciones Científicas De Investigación
1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied .
Comparación Con Compuestos Similares
Similar Compounds
Spiroindole derivatives: These compounds share the spiro linkage and indole core but differ in their substituents.
Spirooxindole derivatives: Similar in structure but contain an oxindole moiety instead of an indole.
Nitrophenyl derivatives: Compounds with a nitrophenyl group but lacking the spiro linkage.
Uniqueness
1’-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4’-piperidine];hydrochloride is unique due to its combination of a spiro linkage, an indole core, and a nitrophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C21H23ClN4O2 |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C21H22N4O2.ClH/c26-25(27)16-7-5-15(6-8-16)24-13-10-21(11-14-24)20-18(9-12-22-21)17-3-1-2-4-19(17)23-20;/h1-8,22-23H,9-14H2;1H |
Clave InChI |
ZSGTUZWBSKKPNK-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2(CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C4=C1C5=CC=CC=C5N4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


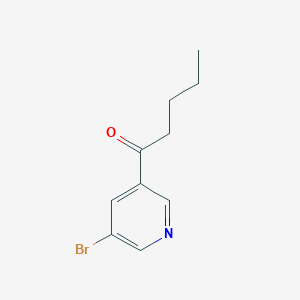
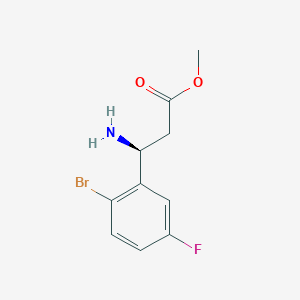
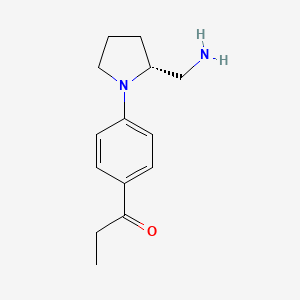
![(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate](/img/structure/B13055943.png)
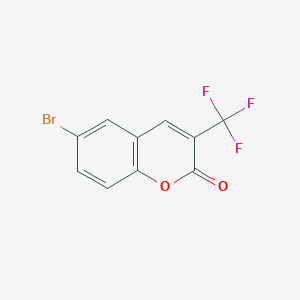
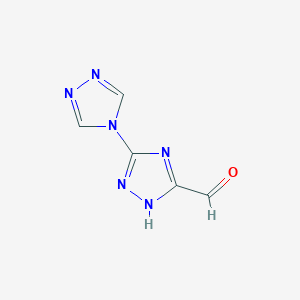
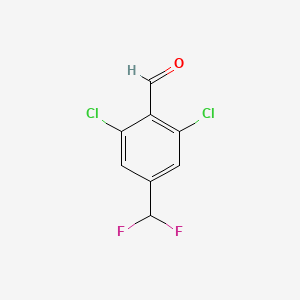
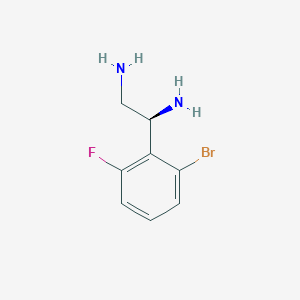
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13055981.png)
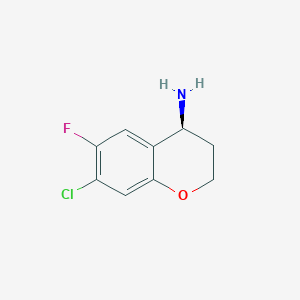
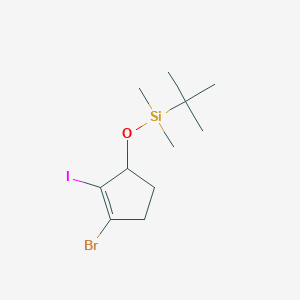
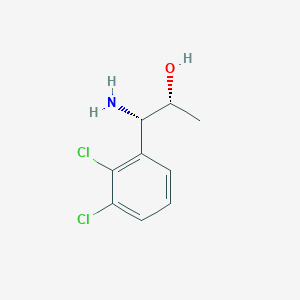
![1-Amino-1-[4-(trifluoromethyl)phenyl]acetone](/img/structure/B13055992.png)
